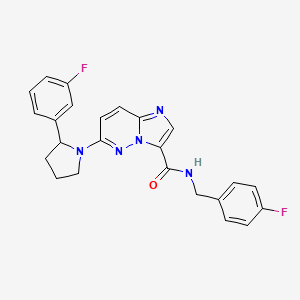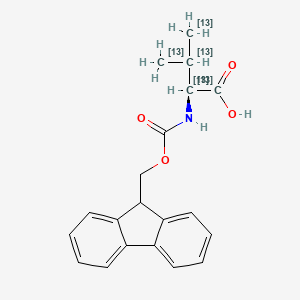
Fmoc-L-Val-OH-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Val-OH-13C5 is a compound that is labeled with carbon-13 isotopes. It is a derivative of Fmoc-L-valine, which is commonly used in peptide synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving stable isotope labeling and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Val-OH-13C5 typically involves the incorporation of carbon-13 isotopes into the valine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors. The reaction conditions often involve standard peptide synthesis techniques, such as the use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Val-OH-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the labeled carbon atoms .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Val-OH-13C5 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled peptides for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace the incorporation of labeled amino acids into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing.
Wirkmechanismus
The mechanism of action of Fmoc-L-Val-OH-13C5 involves its incorporation into peptides and proteins during synthesis. The labeled carbon atoms allow for precise tracking and quantification of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Val-OH: The unlabeled version of the compound, commonly used in peptide synthesis.
Fmoc-L-Val-OH-15N: Labeled with nitrogen-15 isotopes, used for similar applications as Fmoc-L-Val-OH-13C5.
This compound,15N: Labeled with both carbon-13 and nitrogen-15 isotopes, providing additional labeling options for complex studies.
Uniqueness
This compound is unique due to its specific carbon-13 labeling, which allows for detailed studies involving stable isotope labeling. This makes it particularly valuable in research areas requiring precise quantification and tracking of labeled compounds .
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
344.35 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1 |
InChI-Schlüssel |
UGNIYGNGCNXHTR-RCHWKPRMSA-N |
Isomerische SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


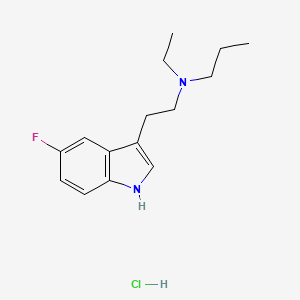
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)


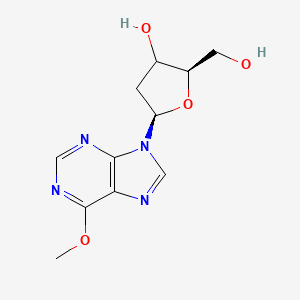
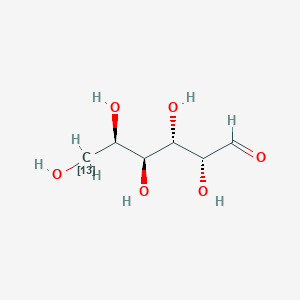
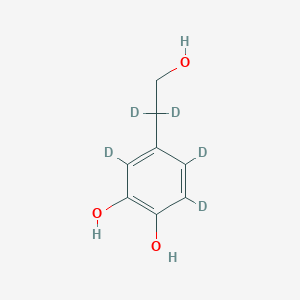
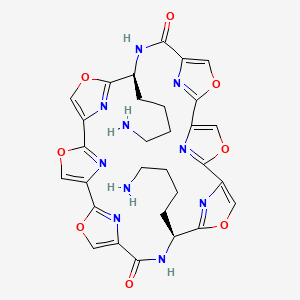
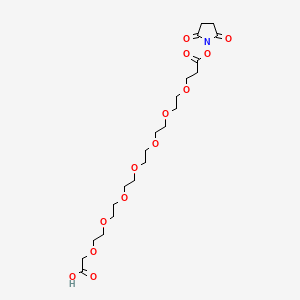


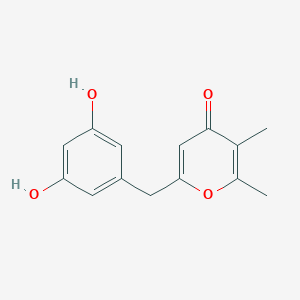
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
